molecular formula C13H12N4 B2735179 5-Amino-2-(p-tolyl)-2h-benzotriazole CAS No. 6659-91-2

5-Amino-2-(p-tolyl)-2h-benzotriazole

Cat. No.: B2735179
CAS No.: 6659-91-2
M. Wt: 224.267
InChI Key: NGXPIIYFSDAXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(p-tolyl)-2h-benzotriazole is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.267. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis Applications

  • Chiral Acylation in Peptide Synthesis : N-(Protected α-aminoacyl)benzotriazoles, similar to 5-Amino-2-(p-tolyl)-2H-benzotriazole, are utilized in the efficient synthesis of biologically relevant peptides and peptide conjugates. These intermediates enable rapid preparation with high yields and purity under mild conditions, while retaining original chirality. They are used in both solution- and solid-phase techniques, producing complex peptides crucial for drug development (Katritzky, Angrish, & Todadze, 2009).

  • Preparation of Dipeptides and Tripeptides : Coupling unprotected amino acids or dipeptides with N-(Z-α-aminoacyl)benzotriazoles results in the formation of di-, tri-, and tetrapeptides with minimal epimerization. This method is significant in peptide chain extensions (Katritzky, Suzuki, & Singh, 2004).

Environmental Impact

  • Occurrence in Wastewater : Studies on benzotriazole corrosion inhibitors, including compounds similar to this compound, indicate their presence in municipal wastewater. The elimination of these compounds during wastewater treatment is variable, with some showing poor removal efficiency, thus impacting the water cycle (Weiss & Reemtsma, 2005).

Potential Medicinal Applications

  • Antitumor Activities : A study on benzothiazole derivatives, which are structurally related to this compound, revealed significant antitumor activities. These compounds show potent inhibitory effects against breast cancer cell lines, indicating their potential as anticancer agents (Shi et al., 1996).

Properties

IUPAC Name

2-(4-methylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-2-5-11(6-3-9)17-15-12-7-4-10(14)8-13(12)16-17/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXPIIYFSDAXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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